5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile
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Overview
Description
5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions. For instance, the reaction of a suitable amido-nitrile with a nickel catalyst can lead to the formation of the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoroimidazole-4-carbonitrile
- 5-Chloro-3-methylimidazole-4-carbonitrile
- 2-Fluoro-3-methylimidazole-4-carbonitrile
Uniqueness
5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is unique due to the simultaneous presence of chloro, fluoro, and methyl substituents on the imidazole ring
Properties
IUPAC Name |
5-chloro-2-fluoro-3-methylimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3/c1-10-3(2-8)4(6)9-5(10)7/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYVTRYFHCUQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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